molecular formula C11H21NO3 B8221584 tert-butyl (2S)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate

tert-butyl (2S)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate

Cat. No.: B8221584
M. Wt: 215.29 g/mol
InChI Key: AKTHVEPVLSXJQD-MRVPVSSYSA-N
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Description

Tert-butyl (2S)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of tert-butyl (2S)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate typically begins with commercially available starting materials such as tert-butyl 3,3-dimethylazetidine-1-carboxylate and formaldehyde.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized for large-scale production. This involves:

    Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and yields.

    Green Chemistry: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group, resulting in the formation of tert-butyl (2S)-2-(carboxymethyl)-3,3-dimethylazetidine-1-carboxylate.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group, yielding tert-butyl (2S)-2-methyl-3,3-dimethylazetidine-1-carboxylate.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Methanol, dichloromethane, tetrahydrofuran.

Major Products

    Oxidation Product: Tert-butyl (2S)-2-(carboxymethyl)-3,3-dimethylazetidine-1-carboxylate.

    Reduction Product: Tert-butyl (2S)-2-methyl-3,3-dimethylazetidine-1-carboxylate.

    Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Protecting Group: The tert-butyl group can serve as a protecting group for carboxylic acids in multi-step organic syntheses.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural similarity to natural substrates.

    Bioconjugation: Utilized in the modification of biomolecules for research purposes.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Prodrug Design: The compound can be used to design prodrugs that release active drugs in a controlled manner.

Industry

    Polymer Chemistry: Employed in the synthesis of specialty polymers with unique properties.

    Material Science: Used in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by mimicking the natural substrate. This inhibition can occur through competitive, non-competitive, or uncompetitive mechanisms, depending on the specific enzyme and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2S)-2-methyl-3,3-dimethylazetidine-1-carboxylate: Lacks the hydroxymethyl group, resulting in different reactivity and biological activity.

    Tert-butyl (2S)-2-(carboxymethyl)-3,3-dimethylazetidine-1-carboxylate:

    Tert-butyl (2S)-2-(hydroxymethyl)-3-methylazetidine-1-carboxylate: Has a different substitution pattern on the azetidine ring, leading to variations in its chemical behavior.

Uniqueness

Tert-butyl (2S)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate is unique due to the presence of both the hydroxymethyl and tert-butyl groups, which confer distinct steric and electronic properties. These features make it a versatile compound in synthetic chemistry and a valuable scaffold in drug discovery.

Properties

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-11(4,5)8(12)6-13/h8,13H,6-7H2,1-5H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTHVEPVLSXJQD-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1CO)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN([C@@H]1CO)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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